molecular formula C13H9F3N4O2 B12234534 N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12234534
M. Wt: 310.23 g/mol
InChI Key: PWAPNEMPRVPTLX-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Properties

Molecular Formula

C13H9F3N4O2

Molecular Weight

310.23 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C13H9F3N4O2/c14-13(15,16)9-5-6-18-11(20-9)12(22)19-8-4-2-1-3-7(8)10(17)21/h1-6H,(H2,17,21)(H,19,22)

InChI Key

PWAPNEMPRVPTLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group at the desired position.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-4-methylpyrimidine-2-carboxamide
  • N-(2-carbamoylphenyl)-4-chloropyrimidine-2-carboxamide
  • N-(2-carbamoylphenyl)-4-fluoropyrimidine-2-carboxamide

Uniqueness

N-(2-carbamoylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making the compound potentially more effective in its applications.

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